(R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
Overview
Description
(R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Hexahydroindolinones :
- A study by Padwa, Brodney, and Lynch (2003) discusses the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This process involves various chemical reactions including Diels-Alder reactions and can be related to the synthesis pathways involving compounds like (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (Padwa, Brodney, & Lynch, 2003).
Intermediate in Lymphocyte Function-Associated Antigen 1 Inhibitor Synthesis :
- Li et al. (2012) describe the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate as an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This research highlights a practical and scalable synthesis approach, which may have parallels in synthesizing related compounds like this compound (Li et al., 2012).
Synthesis of Biologically Active Compounds :
- Zhao, Guo, Lan, and Xu (2017) discuss the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291). This illustrates the role of similar tert-butyl carbamate derivatives in synthesizing biologically relevant molecules (Zhao, Guo, Lan, & Xu, 2017).
Degradation Studies :
- Stefan, Mack, and Bolton (2000) conducted a study on the degradation of methyl tert-butyl ether (MTBE) using the UV/H2O2 process. Although not directly related to this compound, this research provides insights into the degradation pathways of similar tert-butyl compounds (Stefan, Mack, & Bolton, 2000).
Structural Characterization Using NMR Experiments :
- Aouine, Faraj, Alami, El-Hallaoui, and Akhazzane (2016) characterized the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. Techniques and findings from this study could be applicable in analyzing the structure of this compound (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQIGBOSLQHOBT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634808 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146553-06-2 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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